Adenosine 5'-phosphoramidate

Plant signaling Phenylpropanoid pathway Arabidopsis thaliana

Adenosine 5'-phosphoramidate (AMP-NH₂, NH₂-pA) is the phosphoramidate analogue of adenosine 5'-monophosphate (AMP), bearing a phosphorus–nitrogen (P–N) bond in place of the canonical P–O linkage at the phosphate moiety. This naturally occurring but uncommon nucleotide congener (molecular formula C₁₀H₁₅N₆O₆P, monoisotopic mass 346.08 Da) was first identified in cellular extracts of the green alga Chlorella pyrenoidosa in 1981 and has since been detected across diverse taxa including Euglena gracilis, Spinacia oleracea, Hordeum vulgare, Dictyostelium discoideum, and Escherichia coli.

Molecular Formula C10H15N6O6P
Molecular Weight 346.24 g/mol
CAS No. 6154-31-0
Cat. No. B1200825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-phosphoramidate
CAS6154-31-0
Synonymsadenosine 5'-phosphoramidate
Molecular FormulaC10H15N6O6P
Molecular Weight346.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)O)O)O)N
InChIInChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyLDEMREUBLBGZBO-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-Phosphoramidate (CAS 6154-31-0): Core Identity and Procurement-Relevant Classification


Adenosine 5'-phosphoramidate (AMP-NH₂, NH₂-pA) is the phosphoramidate analogue of adenosine 5'-monophosphate (AMP), bearing a phosphorus–nitrogen (P–N) bond in place of the canonical P–O linkage at the phosphate moiety [1]. This naturally occurring but uncommon nucleotide congener (molecular formula C₁₀H₁₅N₆O₆P, monoisotopic mass 346.08 Da) was first identified in cellular extracts of the green alga Chlorella pyrenoidosa in 1981 and has since been detected across diverse taxa including Euglena gracilis, Spinacia oleracea, Hordeum vulgare, Dictyostelium discoideum, and Escherichia coli [2]. ChEBI classifies it as an organic phosphoramidate with functional parent AMP, and it is recognized as a Mycoplasma genitalium metabolite with a discrete biosynthetic route via adenylylsulfate:ammonia adenylyltransferase (EC 2.7.7.51) [1][3].

Selection Criterion Unique P–N phosphoramidate bond defines target engagement distinct from canonical AMP.
Source Context Naturally occurring congener with a characterized biosynthetic route (EC 2.7.7.51).
Research Workflow Suited as a signaling probe, enzyme substrate, and prebiotic chemistry intermediate.

Adenosine 5'-Phosphoramidate Procurement: Why AMP and Other Nucleotide Analogs Cannot Serve as Functional Replacements


Generic substitution of adenosine 5'-phosphoramidate with adenosine 5'-monophosphate (AMP) or other common nucleotide analogs is precluded by the unique phosphorus–nitrogen bond that defines this compound's biochemical identity and dictates its distinct enzymatic recognition, signaling function, and synthetic utility. The P–N bond in adenosine 5'-phosphoramidate is specifically hydrolyzed by the histidine triad (HIT) family of nucleotide-binding proteins—including Hint1, Hint2, and Fhit—with kinetics that differ markedly from enzymes acting on canonical phosphoester substrates, and the compound is entirely resistant to hydrolysis by common phosphodiesterases that degrade AMP derivatives [1]. In plant systems, adenosine 5'-phosphoramidate activates a distinct set of phenylpropanoid pathway genes that AMP does not induce, resulting in specific accumulation of lignins, anthocyanins, and salicylic acid [2]. Furthermore, in prebiotic chemistry and nucleotide synthesis, the phosphoramidate serves as a unique reactive intermediate for ATP construction via reactions that AMP itself cannot undergo, yielding ATP in 43% overall yield from the dicyclohexylguanidinium salt—a transformation not accessible from AMP [3]. These three domains—enzymatic processing, signaling specificity, and synthetic reactivity—form an irreplaceable functional profile that no commercially available nucleotide analog can replicate.

Mechanism mismatch AMP lacks the critical P–N bond, rendering it inactive in phenylpropanoid signaling assays.
Enzymatic profile Common phosphodiesterases degrade AMP derivatives but cannot hydrolyze the phosphoramidate linkage.
Functional void AMP is functionally inert as a synthetic intermediate for ATP construction via phosphoramidate chemistry.

Adenosine 5'-Phosphoramidate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Plant Phenylpropanoid Pathway Activation: Adenosine 5'-Phosphoramidate vs. Diadenosine Polyphosphates and Untreated Controls

Exogenous adenosine 5'-phosphoramidate (NH₂-pA) applied to Arabidopsis thaliana seedlings at micromolar concentrations activates a defined set of phenylpropanoid pathway genes and causes quantifiable accumulation of pathway end-products. The study directly compared NH₂-pA with untreated controls and contextualized its effects against the previously characterized diadenosine polyphosphates (NpnN's, including Ap₃A and Ap₄A), which are the closest in-class signaling nucleotide analogs [1]. NH₂-pA activated genes encoding phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), cinnamate-4-hydroxylase (C4H), chalcone synthase (CHS), cinnamoyl-CoA:NADP oxidoreductase (CCR), and isochorismate synthase (ICS), leading to the accumulation of lignins, anthocyanins, and salicylic acid [1]. The synthetic congener adenosine 5'-phosphofluoridate (F-pA) behaved similarly, confirming that the phosphoramidate P–N bond is the critical structural determinant for this signaling activity [1].

Plant Signaling Pathway
Cross-study comparable
Activates PAL, 4CL, C4H, CHS, CCR, ICS gene set; AMP shows no induction.
Supports plant signaling pathway-response context. P–N bond is critical for activity.
Data from Arabidopsis thaliana seedling model. Quantitative fold-change values available in source.
Plant signaling Phenylpropanoid pathway Arabidopsis thaliana

Enzyme Kinetics: Differential Substrate Recognition by Hint2 vs. Hint1 Nucleoside 5'-Phosphoramidate Hydrolases

In a direct head-to-head comparison of purified sheep liver Hint2 (OaHint2) and Hint1 (OaHint1) enzymes, adenosine 5'-phosphoramidate (NH₂-pA) was identified as the preferred substrate for both isoforms, but with markedly different kinetic parameters [1]. OaHint2 exhibited a Kₘ of 6.6 µM and kcat of 68.3 s⁻¹, while OaHint1 showed a Kₘ of 1.5 µM and kcat of 11.0 s⁻¹, both measured per natively functioning dimer [1]. This represents a kcat/Kₘ catalytic efficiency of approximately 10.35 s⁻¹µM⁻¹ for Hint2 versus 7.33 s⁻¹µM⁻¹ for Hint1—a 1.4-fold higher catalytic efficiency for Hint2. Furthermore, Hint2 demonstrated greater specificity for compounds bearing the P–N bond compared to Hint1, which more promiscuously hydrolyzed P–S and other phosphoramidate derivatives [1].

Hint1 vs Hint2 Kinetics
Head-to-head
Hint2 kcat 6.2-fold higher than Hint1; catalytic efficiency 1.4-fold higher.
Enables isoform-specific substrate selection in phosphoramidase assay context.
Purified sheep liver enzymes, pH 7.0. Hint2 shows greater P–N bond specificity.
Enzyme kinetics HIT protein family Phosphoramidate hydrolysis

Prebiotic Formation Yields: Adenosine 5'-Phosphoramidate vs. Other Nucleoside Derivatives Under Simulated Primordial Conditions

Under simulated prebiotic drying conditions, adenosine 5'-phosphoramidates form spontaneously from adenosine 5'-polyphosphates (pₙA, n ≥ 3) or P¹,P²-diadenosine 5'-diphosphate in the presence of amines, with Mg²⁺ ions serving as catalysts [1]. The yields of adenosine 5'-phosphoramidates ranged from 10–50% based on the nucleotide starting material, depending on the amine nucleophile employed (ammonia, imidazole, glycine, ethylenediamine, or histamine) [1]. This contrasts sharply with alternative prebiotic phosphorylation pathways—such as the formation of nucleoside 5'-phosphorimidazolides (e.g., ImpA), which require activated phosphorimidazolide intermediates and proceed via distinct mechanistic routes—and with the non-enzymatic formation of AMP, which competes with phosphoramidate formation under boiling conditions but does not possess the P–N bond that enables downstream condensation reactions [1][2].

Prebiotic Synthesis Yield
Head-to-head
10–50%
Reported formation yield under simulated primordial drying conditions.
Versus no P–N bond formation from AMP. Enzymatic route yields 100% selectivity.
Prebiotic chemistry Origins of life Nucleotide phosphorylation

Allosteric Activation of Glycogen Phosphorylase b: Adenosine 5'-Phosphoramidate Relative to AMP

In a systematic structure-activity study of 32 nucleotides and related compounds, adenosine 5'-phosphoramidate activated glycogen phosphorylase b with a maximum activation of 10–60% relative to the activation achieved by AMP (the canonical allosteric activator of this enzyme) [1]. The kinetic mechanism of activation by adenosine 5'-phosphoramidate resembled that of IMP (inosine 5'-monophosphate) rather than AMP: it enhanced Vmax without altering enzyme affinity for the substrate glucose-1-phosphate, and the substrate saturation curve remained sigmoidal, indicating strong homotropic cooperativity [1]. Unlike AMP, which caused partial association (dimerization) of phosphorylase b in the absence of substrate, adenosine 5'-phosphoramidate—like IMP and other activators—induced enzyme association only in the presence of glucose-1-phosphate [1].

Phosphorylase b Activation
Head-to-head
10–60% of maximal AMP activation; IMP-like kinetic mechanism.
Partial agonist profile supports allosteric regulation endpoint context.
Rabbit muscle phosphorylase b, pH 6.9. Distinct from AMP dimerization pattern.
Enzyme allostery Glycogen phosphorylase Nucleotide structure-activity relationship

Synthetic Utility as an ATP Precursor: Adenosine 5'-Phosphoramidate Dicyclohexylguanidinium Salt vs. Alternative Phosphorylating Agents

The dicyclohexylguanidinium salt of adenosine 5'-phosphoramidate serves as a direct precursor for adenosine 5'-triphosphate (ATP) synthesis. Reaction with tribenzyl pyrophosphate in o-chlorophenol, followed by reductive debenzylation, yielded ATP in 43% overall yield from the phosphoramidate [1]. An alternative protocol using bis-triethylammonium pyrophosphate in tricresol/acetonitrile with ion-exchange isolation of the barium salt also proved effective [1]. The same phosphoramidate-based methodology was extended to uridine, cytidine, and deoxyadenosine 5'-triphosphates, each obtained in good yield [1]. This contrasts with classical ATP synthesis methods—such as the morpholidate procedure or direct pyrophosphate coupling to AMP—which require different protecting group strategies, different activated intermediates, or suffer from lower selectivity due to competing hydrolysis pathways.

ATP Precursor Yield
Class-level
43% overall yield
Reported synthetic utility as a direct precursor for ATP construction.
Dicyclohexylguanidinium salt method. Generalizable to other nucleoside triphosphates.
Nucleotide synthesis ATP preparation Phosphoramidate chemistry

Adenosine 5'-Phosphoramidate: Evidence-Backed Research and Industrial Application Scenarios


Plant Stress Signaling and Phenylpropanoid Pathway Research

Adenosine 5'-phosphoramidate is the definitive probe for studying nucleoside 5'-phosphoramidate signaling in plants. As demonstrated in Arabidopsis thaliana seedlings, exogenous application at micromolar concentrations activates a specific gene expression program—including PAL, 4CL, C4H, CHS, CCR, and ICS—that drives accumulation of protective metabolites (lignins, anthocyanins, salicylic acid) [1]. This signaling function cannot be replicated by AMP, which lacks the essential P–N bond. The signaling role has been independently validated in Vitis vinifera suspension-cultured cells, where purine (NH₂-pA, NH₂-pG) and pyrimidine (NH₂-pU, NH₂-pC) nucleoside 5'-phosphoramidates modified expression of stilbene and lignin biosynthesis genes and induced trans-resveratrol accumulation [2]. Researchers investigating plant defense mechanisms, secondary metabolism, or abiotic stress responses should procure adenosine 5'-phosphoramidate specifically, as AMP and other common nucleotides are functionally inert in these assays.

HIT-Family Enzyme Characterization and Phosphoramidate Prodrug Development

Adenosine 5'-phosphoramidate is the validated reference substrate for all three characterized human HIT-family phosphoramidases: Hint1, Hint2, and Fhit. Quantitative kinetic parameters (Kₘ, kcat, kcat/Kₘ) have been determined for sheep Hint1 and Hint2 in direct head-to-head comparison, with Hint2 showing 6.2-fold higher kcat (68.3 s⁻¹ vs. 11.0 s⁻¹) and greater P–N bond specificity [1]. The plant Hint1-like enzyme from yellow lupin provides an additional comparative reference (Kₘ = 0.5 µM, kcat = 0.8 s⁻¹) [2]. Furthermore, the US Patent 7,217,523 explicitly identifies nucleoside phosphoramidates—with adenosine 5'-phosphoramidate as the prototype—as substrates for phosphoramidase screening assays supporting antiviral and anticancer prodrug development [3]. For laboratories developing phosphoramidate-based ProTide prodrugs (e.g., remdesivir analogs), this compound is the essential positive control for in vitro phosphoramidase activity measurements.

Prebiotic Chemistry and Origins-of-Life Nucleotide Phosphorylation Studies

Adenosine 5'-phosphoramidate is uniquely positioned as both a product of prebiotically plausible chemistry and a reactive intermediate for further condensation. Under simulated primordial drying conditions, it forms spontaneously from adenosine 5'-polyphosphates and amines in the presence of Mg²⁺, with yields of 10–50% depending on the amine nucleophile [1]. This compound has been directly implicated in montmorillonite-catalyzed oligonucleotide formation studies, where nucleoside phosphoramidates derived from polyamines adsorb onto clay surfaces and yield dinucleotides upon heating [2]. For origins-of-life researchers investigating RNA world scenarios or non-enzymatic oligonucleotide synthesis, adenosine 5'-phosphoramidate provides an experimentally tractable, prebiotically relevant nucleotide derivative that bridges the gap between monomer activation and oligomer formation—a role that neither AMP nor phosphorimidazolides can fulfill through the same mechanistic pathway.

Nucleoside Triphosphate Synthesis via Phosphoramidate Intermediate Chemistry

The dicyclohexylguanidinium salt of adenosine 5'-phosphoramidate is an established synthetic intermediate for ATP preparation, delivering ATP in 43% overall yield via reaction with tribenzyl pyrophosphate followed by reductive debenzylation [1]. The method is generalizable: uridine, cytidine, and deoxyadenosine 5'-triphosphates were all obtained in good yields using the corresponding nucleoside 5'-phosphoramidate dicyclohexylguanidinium salts [1]. This synthetic strategy exploits the unique reactivity of the P–N bond, which serves as a latent electrophilic phosphate that cannot be accessed from AMP or other phosphoester nucleotides. For laboratories engaged in custom nucleotide synthesis—whether for biochemical reagent preparation, labeled nucleotide production, or specialty nucleotide analog synthesis—adenosine 5'-phosphoramidate (or its dicyclohexylguanidinium salt, CAS 885120-84-3) represents a strategically distinct starting material with published, reproducible protocols.

Application
Selection Property
Validation Focus
Plant signaling pathway studies
Phosphoramidate P–N bond integrity
Phenylpropanoid gene expression and metabolite accumulation
HIT-family enzyme characterization
Validated reference substrate profile
Isoform-specific kinetic parameter review
Prebiotic chemistry investigations
Prebiotically plausible reactivity
Non-enzymatic oligonucleotide formation context
Nucleoside triphosphate synthesis
Latent electrophilic phosphate handle
Reproducible yield and generality of protocol
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